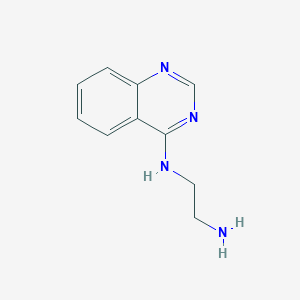

N-(2-aminoethyl)quinazolin-4-amine

Vue d'ensemble

Description

N-(2-aminoethyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)quinazolin-4-amine typically involves the reaction of 2-chloroquinazoline with ethylenediamine under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or acetonitrile, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to heat the reaction mixture, resulting in faster and more efficient synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-aminoethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Quinazoline N-oxides.

Reduction: Reduced quinazoline derivatives.

Substitution: N-substituted quinazoline derivatives.

Applications De Recherche Scientifique

Anticancer Research

N-(2-aminoethyl)quinazolin-4-amine has shown significant promise in cancer research. Recent studies have demonstrated its ability to inhibit breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy. For instance:

- Case Study: Breast Cancer

A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a notable reduction in cell viability and induced apoptosis through caspase activation .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. It has been observed to inhibit biofilm formation, which is crucial for bacterial virulence and resistance.

Anti-inflammatory Effects

In vivo studies have indicated that this compound can significantly lower levels of pro-inflammatory cytokines. This suggests its potential utility in treating inflammatory diseases.

Comparative Data Table

The following table summarizes the biological activities and synthesis methods associated with this compound:

Mécanisme D'action

The mechanism of action of N-(2-aminoethyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinazoline: The parent compound of N-(2-aminoethyl)quinazolin-4-amine, known for its broad spectrum of biological activities.

Quinazolinone: A derivative with a carbonyl group at the 4-position, exhibiting similar biological properties.

N-aryl-2-trifluoromethyl-quinazoline-4-amine: A derivative with potent anticancer activity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its aminoethyl group enhances its solubility and allows for further functionalization, making it a versatile compound for various applications .

Activité Biologique

N-(2-aminoethyl)quinazolin-4-amine is a compound belonging to the quinazoline family, which is recognized for its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical interactions, and potential therapeutic applications.

Overview

This compound has garnered attention due to its significant antimicrobial, anticancer, and anti-inflammatory properties. Its unique substitution pattern enhances its reactivity and biological efficacy, making it a valuable compound in medicinal chemistry.

1. Antimicrobial Activity

- This compound exhibits potent antimicrobial effects, particularly against Pseudomonas aeruginosa. It inhibits biofilm formation by disrupting the quorum sensing system, which is crucial for bacterial communication and virulence . This inhibition reduces the pathogenicity of the bacteria, making it a potential candidate for treating infections caused by biofilm-forming pathogens.

2. Anticancer Properties

- The compound acts as an inhibitor of tyrosine kinase, a key enzyme involved in cell proliferation and survival pathways. By binding to the ATP-binding site of tyrosine kinase, it prevents phosphorylation of downstream targets, leading to reduced cell proliferation and induction of apoptosis in cancer cells . Studies indicate that this compound can effectively inhibit tumor growth in various cancer models with minimal toxicity .

3. Anti-inflammatory Effects

- Research has shown that derivatives of quinazoline compounds exhibit selective inhibition of COX-2 enzymes, which are involved in inflammatory processes. This suggests that this compound could also possess anti-inflammatory properties .

Biochemical Interactions

This compound interacts with various enzymes and proteins, influencing several biochemical pathways:

| Biochemical Pathway | Effect |

|---|---|

| Quorum Sensing | Inhibition of biofilm formation in bacteria |

| Tyrosine Kinase Inhibition | Suppression of cell proliferation |

| COX Enzyme Inhibition | Reduction of inflammation |

Research Findings

Recent studies have provided insights into the biological activity and potential therapeutic applications of this compound:

- Antimicrobial Studies : The compound has been tested against multiple bacterial strains, showing significant inhibition of biofilm formation with IC50 values ranging from 20.7 to 22.4 μM against Staphylococcus aureus .

- Anticancer Activity : In vitro studies demonstrated that this compound effectively induces apoptosis in MCF cancer cell lines at concentrations around 25 μM . In vivo studies indicated a notable reduction in tumor growth in animal models treated with this compound .

- Toxicity Assessment : Preliminary toxicity evaluations suggest that this compound has low toxicity levels in human cell lines, indicating its potential as a safe therapeutic agent .

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Case Study 1 : A study involving Pseudomonas aeruginosa demonstrated that treatment with this compound significantly reduced biofilm formation and virulence factor expression, leading to improved outcomes in infected models.

- Case Study 2 : In cancer research, administration of this compound resulted in decreased tumor size and increased apoptosis markers in treated mice compared to control groups .

Propriétés

IUPAC Name |

N'-quinazolin-4-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-5-6-12-10-8-3-1-2-4-9(8)13-7-14-10/h1-4,7H,5-6,11H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIMHGQBYIQLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323225 | |

| Record name | N-(2-aminoethyl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-37-2 | |

| Record name | NSC403389 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-aminoethyl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.